alpha

Vue d'ensemble

Description

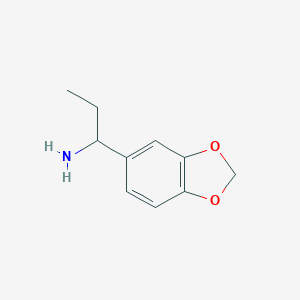

alpha is an organic compound that features a benzodioxole ring attached to a propan-1-amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

alpha can be synthesized through several methods. One common approach involves the reduction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-one using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

alpha undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.

Applications De Recherche Scientifique

α-Lipoic Acid (ALA) in Therapeutics

Overview:

α-Lipoic acid is a naturally occurring compound with antioxidant properties that has garnered attention for its therapeutic potential in various diseases, particularly cancer.

Applications:

- Cancer Treatment: ALA has been shown to induce reactive oxygen species (ROS) that promote apoptosis in several cancer cell lines, including lung, breast, and colon cancers. Studies indicate that ALA treatment can delay tumor growth in mouse xenograft models .

- Mechanism of Action: ALA activates the AMPK pathway, leading to down-regulation of the mTOR-S6 signaling pathway, which is crucial for cancer cell proliferation .

Case Study:

A study demonstrated that ALA significantly inhibited tumor growth in mouse models with thyroid cancer cells (BCPAP and FTC-133), highlighting its potential as an adjunct therapy in oncology.

| Application | Cell Line | Effect |

|---|---|---|

| Lung Cancer | SK-N-SH | Increased apoptosis |

| Breast Cancer | SkBr3 | Delayed tumor growth |

| Thyroid Cancer | BCPAP | Inhibited proliferation |

Fluorescent α-Amino Acids in Protein Studies

Overview:

Unnatural fluorescent α-amino acids have been developed for use as molecular probes in biochemical research.

Applications:

- Protein Dynamics: These compounds enable researchers to study protein folding and dynamics through Förster resonance energy transfer (FRET) interactions .

- Biosensors: Fluorescent α-amino acids serve as effective biosensors for monitoring biological processes such as bacterial growth and enzyme activity.

Case Study:

Research involving dihydrofolate reductase (DHFR) utilized fluorescent α-amino acids to visualize conformational changes during enzymatic reactions, providing insights into enzyme mechanisms.

| Application | Protein Studied | Technique Used |

|---|---|---|

| Protein Dynamics | DHFR | FRET |

| Bacterial Growth | E. coli glutamate protein | Fluorescent Probing |

Alpha Case in Titanium Alloys

Overview:

this compound case refers to a brittle oxygen-enriched layer that forms on titanium alloys during high-temperature processing, impacting their mechanical properties.

Applications:

- Medical Devices: The presence of this compound case can compromise the integrity of titanium implants, necessitating stringent quality control measures .

- Aerospace Components: Understanding and controlling this compound case formation is critical for ensuring the performance of titanium components in aerospace applications.

Case Study:

Lucideon conducted metallurgical assessments on titanium implants to measure this compound case thickness, ensuring compliance with ASTM standards. This evaluation helps mitigate risks associated with premature component failure.

| Application Area | Impact of this compound Case |

|---|---|

| Medical Devices | Reduced fatigue performance |

| Aerospace | Compromised structural integrity |

This compound-Synuclein in Parkinson's Disease

Overview:

this compound-synuclein is a protein implicated in Parkinson's disease, where its aggregation leads to neuronal degeneration.

Applications:

- Disease Modification: Research is focused on developing compounds that can clear toxic this compound-synuclein aggregates from the brain, potentially halting disease progression .

- Therapeutic Development: Promising anti-prion compounds are being optimized for their ability to disassemble this compound-synuclein aggregates.

Case Study:

A recent study identified lead compounds capable of targeting this compound-synuclein aggregates, showing efficacy in pre-clinical models for Parkinson's disease. These findings could lead to new therapeutic strategies aimed at neuroprotection.

| Research Focus | Outcome Expected |

|---|---|

| Aggregate Clearance | Disease-modifying treatment |

| Neuronal Protection | Improved neuronal survival |

Mécanisme D'action

The mechanism of action of alpha involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

alpha can be compared to other similar compounds, such as:

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethanol group instead of a propan-1-amine group.

1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol: Similar structure but with a propan-2-ol group instead of a propan-1-amine group.

3-(1,3-Benzodioxol-5-yl)propanal: Similar structure but with a propanal group instead of a propan-1-amine group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

The term "alpha" can refer to various compounds, including this compound-synuclein, this compound-carboline alkaloids, and this compound-amylase inhibitors. This article focuses on the biological activities associated with these compounds, highlighting their mechanisms of action, therapeutic potentials, and relevant case studies.

1. This compound-Synuclein

Overview

this compound-synuclein is a protein predominantly found in the brain, where it plays a crucial role in synaptic function. However, its aggregation into toxic forms is implicated in neurodegenerative diseases such as Parkinson's disease (PD).

Biological Activity

this compound-synuclein aggregates form structures similar to prion proteins, contributing to neuronal degeneration. Recent research aims to identify compounds that can clear these aggregates from the brain. For instance, promising anti-prion compounds have been shown to stabilize this compound-synuclein in a non-aggregated state, potentially reversing neurodegenerative processes .

Case Study

A study assessed various lead compounds for their ability to disassemble toxic this compound-synuclein clusters in pre-clinical models. The most effective compounds demonstrated significant neuroprotective effects and improved neuronal survival rates in models of PD .

2. This compound-Carboline Alkaloids

Overview

this compound-carbolines are a class of natural compounds known for their diverse biological activities, including antitumor and antioxidant properties.

Biological Activity

These compounds exhibit various pharmacological effects:

- Antitumor Activity: Certain this compound-carboline derivatives have shown significant cytotoxicity against cancer cell lines such as HL-60 and MCF-7, with IC50 values ranging from 11.44 μM to 19.11 μM .

- Neuroprotective Effects: Some derivatives have demonstrated potential in treating neurodegenerative diseases by protecting neurons from oxidative stress.

Research Findings

A comprehensive review highlighted the structure-activity relationships (SAR) of this compound-carbolines, emphasizing that modifications at specific positions significantly impact their bioactivity. For example, phenylacetate substituents at the C6 position were found to enhance anticancer activity .

3. This compound-Amylase Inhibitors

Overview

this compound-amylase inhibitors are crucial in managing diabetes by slowing carbohydrate digestion and reducing blood glucose levels.

Biological Activity

Recent studies have synthesized phenylisoxazole quinoxalin-2-amine hybrids that exhibit potent this compound-amylase inhibitory activity:

- Compound 5h: Showed an IC50 of 16.4 ± 0.1 μM against this compound-amylase and 31.6 ± 0.4 μM against this compound-glucosidase .

- Mechanism of Action: Molecular docking studies indicated that these compounds bind effectively to enzyme active sites, stabilizing their conformation and inhibiting activity.

| Compound | This compound-Amylase IC50 (μM) | This compound-Glucosidase IC50 (μM) |

|---|---|---|

| 5h | 16.4 ± 0.1 | 31.6 ± 0.4 |

| 5c | Not specified | 15.2 ± 0.3 |

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5,8H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOUOCLRLNJOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562589, DTXSID701027199 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127292-42-6, 1241677-25-7 | |

| Record name | α-Ethyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127292-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127292426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ETHYL-3,4-METHYLENEDIOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC10C1L8VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.